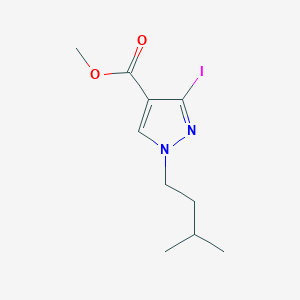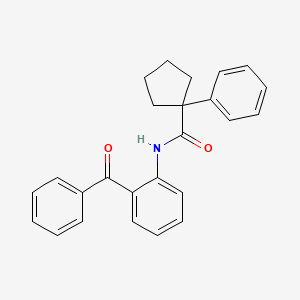
4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride is a chemical compound that can be obtained from various suppliers . It’s often used in research and development .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Scientific Research Applications
Chemical Synthesis and Biological Activities
The compound 4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride has been a subject of interest in various chemical syntheses and biological studies, focusing primarily on its potential in creating novel therapeutic agents. Research has demonstrated its utility in synthesizing diverse heterocyclic compounds with significant biological activities.
One study highlighted the synthesis of novel compounds derived from visnagenone and khellinone, incorporating the 4-Methoxy-6-piperazin-1-ylpyrimidine structure. These compounds exhibited notable anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Another area of application is in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. A variety of analogues, including those with the 4-Methoxy-6-piperazin-1-ylpyrimidine structure, were synthesized and evaluated, leading to the identification of compounds significantly more potent than the lead molecule, showcasing the compound's role in advancing HIV treatment options (Romero et al., 1994).
Antimicrobial Applications
Research into antimicrobial agents has also involved the use of 4-Methoxy-6-piperazin-1-ylpyrimidine. Studies on new 1,2,4-Triazole derivatives, including reactions with 4-methoxybenzaldehyde, yielded compounds with good to moderate activities against a variety of test microorganisms, suggesting its utility in developing new antimicrobial treatments (Bektaş et al., 2007).
Receptor Binding and Imaging Studies
The compound has also been explored for its potential in creating environment-sensitive fluorescent ligands for human 5-HT1A receptors. Syntheses of long-chain derivatives of 1-(2-methoxyphenyl)piperazine, which include the 4-Methoxy-6-piperazin-1-ylpyrimidine moiety, resulted in compounds with high receptor affinity and promising fluorescence properties for imaging applications (Lacivita et al., 2009).
Anti-Inflammatory and Analgesic Activities
Further studies have developed new visnagen and khellin furochromone pyrimidine derivatives incorporating 4-Methoxy-6-piperazin-1-ylpyrimidine. These compounds were tested for their analgesic and anti-inflammatory activities, with several showing promising results, indicating potential for therapeutic use in treating pain and inflammation (Abu‐Hashem & Youssef, 2011).
Spectroscopic Studies
Spectroscopic analysis of compounds related to 4-Methoxy-6-piperazin-1-ylpyrimidine has provided valuable insights into their structural characteristics. A study on the dihydrochloride salt of a related compound offered detailed NMR assignments, highlighting the compound's utility in chemical analysis and structural elucidation (Qin et al., 2005).
properties
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRCBXJIFUNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)


![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2445998.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)

![1-[(3Ar,6aS)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-chloroethanone](/img/structure/B2446005.png)